molecular formula C12H7ClF6N4 B12512593 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine

Cat. No.: B12512593
M. Wt: 356.65 g/mol
InChI Key: VAWYGIWQYXYQRP-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound characterized by the presence of both pyridine and pyrimidine rings, each substituted with trifluoromethyl and chlorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)pyridine.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from 2-chloro-4,6-dimethylpyrimidine.

    Coupling Reaction: The final step involves coupling the pyridine and pyrimidine rings.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. The use of continuous flow reactors is also common in industrial settings to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid, while nucleophilic substitution of the chlorine group can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, in medicinal chemistry, it may inhibit enzymes involved in disease progression, while in agrochemicals, it may disrupt essential processes in pests .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: This compound shares the pyridine ring with similar substituents but lacks the pyrimidine ring.

    2-chloro-5-(trifluoromethyl)pyridine: Similar to the above, but with a different position of the chlorine substituent.

    4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine: This compound has a similar structure but with different substituents on the pyridine ring.

Uniqueness

The uniqueness of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine lies in its dual ring structure and the presence of both chlorine and trifluoromethyl groups. This combination imparts unique chemical properties, such as high reactivity and specificity in binding to molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C12H7ClF6N4

Molecular Weight

356.65 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C12H7ClF6N4/c1-20-8-3-7(12(17,18)19)22-10(23-8)9-6(13)2-5(4-21-9)11(14,15)16/h2-4H,1H3,(H,20,22,23)

InChI Key

VAWYGIWQYXYQRP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=C1)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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